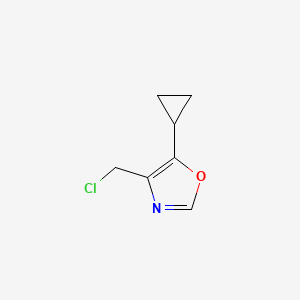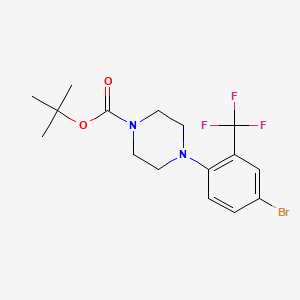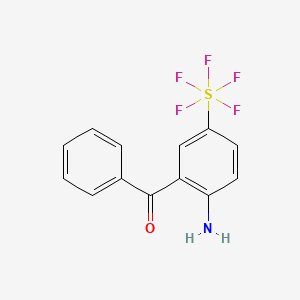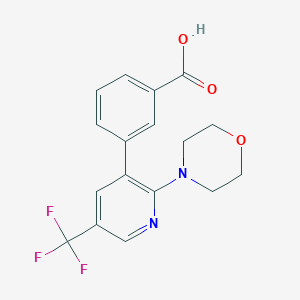
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine
説明
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine is a derivative of pyrimidine that is widely used in different fields of research and industry . It has a molecular weight of 280.12 .
Synthesis Analysis
The synthesis of this compound involves several stages . The 2-aminopyrimidine is dissolved in acetonitrile and N-bromosuccinimide is added under ice-cooling. The mixture is stirred in the dark overnight at room temperature .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code: 1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) .Chemical Reactions Analysis
This compound undergoes rapid nucleophilic displacement reactions with nucleophiles under microwave irradiation . It also undergoes direct metallation with lithium diisopropylamide to yield 4-lithio-5-bromopyrimidine .Physical and Chemical Properties Analysis
This compound is a solid at room temperature .科学的研究の応用
Antiviral Activity
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine and its derivatives have been studied for their antiviral properties. Specifically, these compounds have shown significant activity against retroviruses, including human immunodeficiency virus (HIV) and Moloney murine sarcoma virus. Notably, certain derivatives exhibited remarkable inhibitory activity against HIV replication in cell culture, with minimal observed cytotoxicity. This suggests a potential for these compounds in the development of antiretroviral therapies (Hocková et al., 2003).
Anticancer Activity
Research has indicated the potential anticancer properties of derivatives of this compound. A specific compound, synthesized from related pyrimidine derivatives, demonstrated moderate anticancer activity, hinting at the therapeutic potential of these compounds in cancer treatment (Lu Jiu-fu et al., 2015).
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial efficacy. Certain compounds in this class have shown significant inhibitory effects against various bacterial and fungal strains, highlighting their potential as antimicrobial agents (V. L. Ranganatha et al., 2018).
Structural and Synthetic Chemistry
These compounds are also valuable in the field of structural and synthetic chemistry. They serve as key intermediates in the synthesis of various heterocyclic compounds, demonstrating their utility in expanding the chemical space for drug development and other applications (Hou et al., 2016).
Molecular Recognition Properties
This compound derivatives have been explored for their molecular recognition properties. Modifications to the core structure of these compounds can significantly influence their biological interactions, making them candidates for further exploration in drug design and development (D. Hannah et al., 2000).
Safety and Hazards
特性
IUPAC Name |
5-bromo-N-(2-methoxyphenyl)pyrimidin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c1-16-10-5-3-2-4-9(10)15-11-13-6-8(12)7-14-11/h2-7H,1H3,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQUYJWUISMNCR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC2=NC=C(C=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


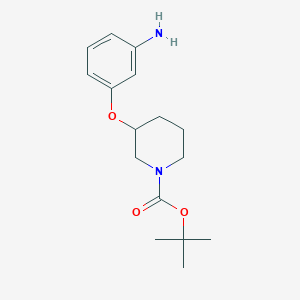
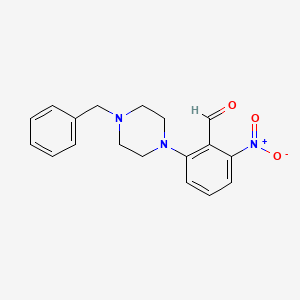
![N-(6-Acetyl-3-cyano-4,5,6,7-tetrahydrothieno-[2,3-c]pyridin-2-yl)-2-chloro-2-phenylacetamide](/img/structure/B1443827.png)
![tert-butyl 4-(2-{[(1E)-(dimethylamino)methylene]amino}-2-oxoethyl)piperazine-1-carboxylate](/img/structure/B1443828.png)
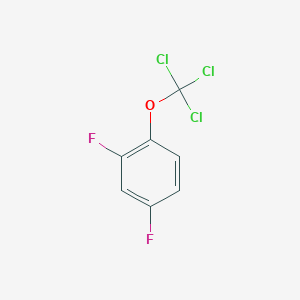
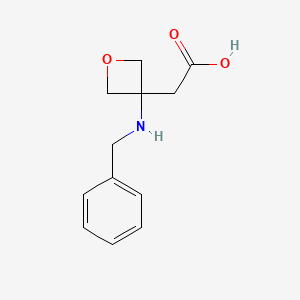
![N-[(4-chloro-2-methylphenyl)methyl]-1-(4-chlorophenyl)-N-[(5-nitrothiophen-2-yl)methyl]methanamine](/img/structure/B1443831.png)
